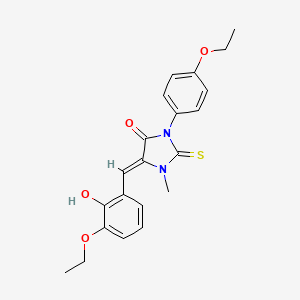
(2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine
描述
(2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an excellent candidate for studying the mechanism of action and biochemical and physiological effects in the laboratory.
作用机制
The mechanism of action of (2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine is not well understood. However, it is believed to act as a modulator of protein-protein interactions. The compound has been shown to bind to specific proteins and alter their function, leading to changes in cellular signaling pathways. These changes can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins that it interacts with. Some studies have shown that the compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using (2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its unique structure, which makes it an excellent candidate for studying protein-protein interactions. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Researchers must take appropriate safety precautions when handling the compound to avoid any adverse effects.
未来方向
There are several future directions for research on (2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine. One potential direction is the development of new analogs with improved drug-like properties. Another direction is the study of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, researchers can investigate the compound's interactions with specific proteins to gain a better understanding of its mechanism of action. Finally, the compound's potential as a chemical probe for biological systems can be explored further.
Conclusion:
In conclusion, this compound is a complex molecule with a unique structure that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, protein-protein interactions, and the development of chemical probes make it an excellent candidate for studying the mechanism of action and biochemical and physiological effects in the laboratory. While the compound has advantages for lab experiments, researchers must take appropriate safety precautions due to its potential toxicity. There are several future directions for research on this compound, which can lead to new drug candidates and a better understanding of its mechanism of action.
科学研究应用
(2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Researchers have synthesized analogs of this compound to study their potential as drug candidates for the treatment of various diseases such as cancer and neurological disorders. The compound has also been used in the study of protein-protein interactions and the development of new chemical probes for biological systems.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxy-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO/c1-24-20-11-10-15(14-6-3-2-4-7-14)12-19(20)23-13-16-17(21)8-5-9-18(16)22/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTHFQGHTOOCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4656169.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4656200.png)
![2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4656208.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4656217.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4656221.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4656247.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B4656256.png)
